
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid: is an organic compound belonging to the indole family Indole derivatives are widely recognized for their diverse biological activities and are found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid typically involves the cyclocondensation of γ-functionalized acetoacetamide in the presence of a Lewis acid such as polyphosphoric acid . This method is advantageous due to its straightforward approach and the availability of starting materials.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a simpler structure.
Indole-3-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbamoylmethyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-9(14)5-7-6-3-1-2-4-8(6)13-10(7)11(15)16/h1-4,13H,5H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPIQKAVZOYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176646-90-5 |
Source


|
| Record name | 3-(carbamoylmethyl)-1h-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2478083.png)
![6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2478085.png)
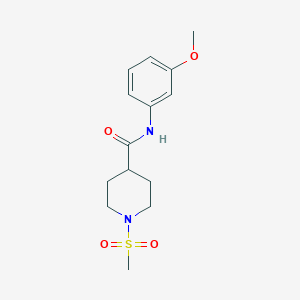
![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane](/img/structure/B2478087.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole](/img/structure/B2478088.png)
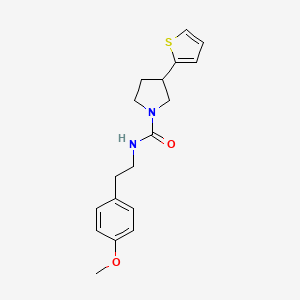
![5-(4-methoxyphenoxymethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478090.png)
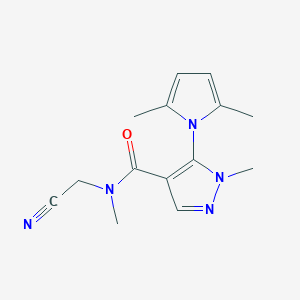

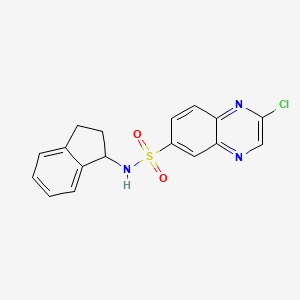

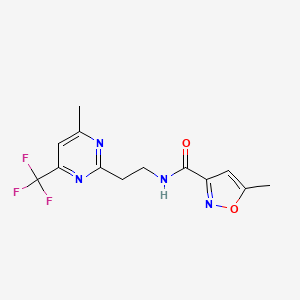
![4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2478104.png)
![ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)
